molecular formula C9H14 B14659973 Bicyclo(3.2.2)non-2-ene CAS No. 40319-81-1

Bicyclo(3.2.2)non-2-ene

Cat. No.: B14659973
CAS No.: 40319-81-1
M. Wt: 122.21 g/mol
InChI Key: BCCQOAANWUKEPI-UHFFFAOYSA-N
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Description

Bicyclo(3.2.2)non-2-ene is an organic compound with the molecular formula C₉H₁₄. It is a bicyclic structure, meaning it contains two interconnected rings. This compound is notable for its unique three-carbon bridge, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo(3.2.2)non-2-ene can be synthesized through various methods. One common approach involves the Diels-Alder reaction, where 1,3-cycloheptadiene reacts with suitable dienophiles . Another method includes the electrolytic decarboxylation of maleic anhydride adducts . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale Diels-Alder reactions due to their efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products, making the process economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Bicyclo(3.2.2)non-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in the presence of light or a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Bicyclo(3.2.2)non-2-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the synthesis of complex organic compounds and materials

Mechanism of Action

The mechanism of action of bicyclo(3.2.2)non-2-ene involves its interaction with various molecular targets. The three-carbon bridge in its structure allows for unique spatial arrangements, which can influence its reactivity and interactions with other molecules. These interactions can lead to the formation of new chemical bonds or the alteration of existing ones, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo(3.2.2)non-2-ene is unique due to its three-carbon bridge, which imparts distinct chemical reactivity and spatial configuration. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Properties

CAS No.

40319-81-1

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

bicyclo[3.2.2]non-2-ene

InChI

InChI=1S/C9H14/c1-2-8-4-6-9(3-1)7-5-8/h1-2,8-9H,3-7H2

InChI Key

BCCQOAANWUKEPI-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1CC=C2

Origin of Product

United States

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